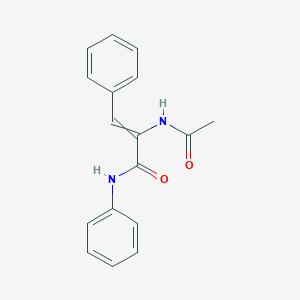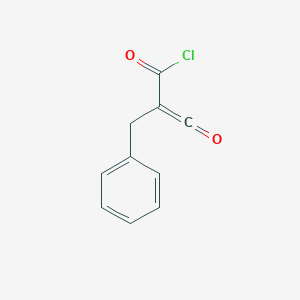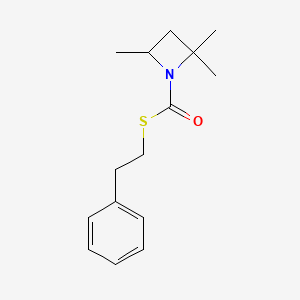
S-(2-Phenylethyl) 2,2,4-trimethylazetidine-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Phenylethyl) 2,2,4-trimethylazetidine-1-carbothioate: is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a phenylethyl group attached to the sulfur atom and a 2,2,4-trimethylazetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Phenylethyl) 2,2,4-trimethylazetidine-1-carbothioate typically involves the reaction of 2,2,4-trimethylazetidine with a phenylethyl thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(2-Phenylethyl) 2,2,4-trimethylazetidine-1-carbothioate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-(2-Phenylethyl) 2,2,4-trimethylazetidine-1-carbothioate is used as a building block in organic synthesis
Biology and Medicine: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of S-(2-Phenylethyl) 2,2,4-trimethylazetidine-1-carbothioate involves its interaction with specific molecular targets. The phenylethyl group may interact with aromatic amino acids in proteins, while the azetidine ring can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- S-Propyl 2,2,4-trimethylazetidine-1-carbothioate
- S-Propan-2-yl 2,2,4-trimethylazetidine-1-carbothioate
Comparison: Compared to its analogs, S-(2-Phenylethyl) 2,2,4-trimethylazetidine-1-carbothioate has a unique phenylethyl group that imparts distinct chemical and biological properties. This makes it more versatile in synthetic applications and potentially more effective in biological systems due to enhanced interactions with aromatic residues in proteins.
Properties
CAS No. |
54395-82-3 |
|---|---|
Molecular Formula |
C15H21NOS |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
S-(2-phenylethyl) 2,2,4-trimethylazetidine-1-carbothioate |
InChI |
InChI=1S/C15H21NOS/c1-12-11-15(2,3)16(12)14(17)18-10-9-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |
InChI Key |
ZOWAJTUNVLBIKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N1C(=O)SCCC2=CC=CC=C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


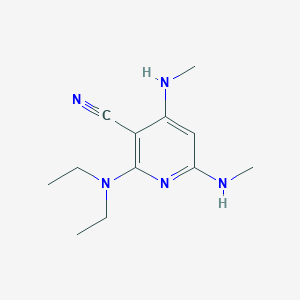
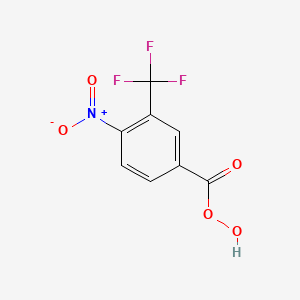
![1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B14623594.png)
![6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid](/img/structure/B14623602.png)
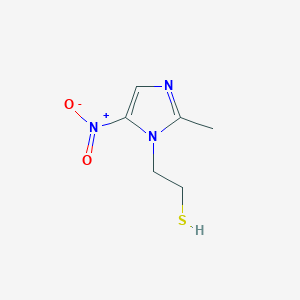

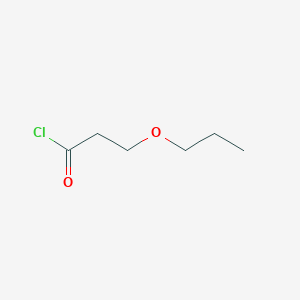

![8-Amino-9-bromo-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14623627.png)
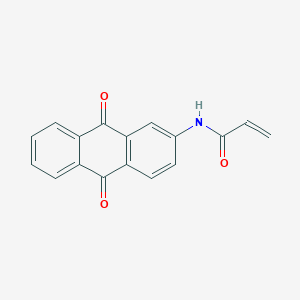
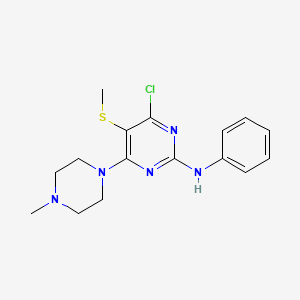
![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)
